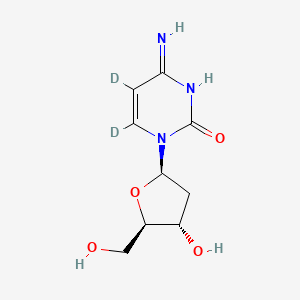

2'-Deoxy Cytidine-5,6-d2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2’-Deoxy Cytidine-5,6-d2 is a nucleoside analogue that has been widely used in various fields of research and industry due to its unique physical, chemical, and biological properties. It is a stable isotope-labeled compound, which means it contains deuterium atoms instead of hydrogen at specific positions in its molecular structure . This modification makes it particularly useful in scientific studies involving metabolic pathways and molecular interactions.

Preparation Methods

The synthesis of 2’-Deoxy Cytidine-5,6-d2 involves several steps. One common method includes the deuteration of cytidine at the 5 and 6 positions. This can be achieved through a series of chemical reactions involving deuterated reagents. For example, the deuteration process might involve the use of deuterated solvents and catalysts to replace hydrogen atoms with deuterium .

Industrial production methods for 2’-Deoxy Cytidine-5,6-d2 typically involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. These methods often include rigorous purification steps to ensure the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

2’-Deoxy Cytidine-5,6-d2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .

Oxidation: This reaction can convert the hydroxyl groups in the molecule to carbonyl groups, forming products like 2’-Deoxy Cytidine-5,6-d2 ketones.

Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups, regenerating the original compound.

Substitution: This reaction involves replacing one functional group with another, such as substituting a hydroxyl group with a halogen atom.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could produce halogenated derivatives .

Scientific Research Applications

2’-Deoxy Cytidine-5,6-d2 has a wide range of scientific research applications:

Chemistry: It is used as a reference material in analytical chemistry to study metabolic pathways and molecular interactions.

Biology: In biological research, it is used to investigate DNA synthesis and repair mechanisms.

Medicine: It is used in medical research to study the pharmacokinetics and pharmacodynamics of nucleoside analogues.

Industry: In the pharmaceutical industry, it is used in the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of 2’-Deoxy Cytidine-5,6-d2 involves its incorporation into DNA during replication. Once incorporated, it can interfere with DNA synthesis and repair processes, leading to cell cycle arrest and apoptosis in rapidly dividing cells . This makes it particularly useful in cancer research, where it can be used to study the effects of nucleoside analogues on tumor cells .

The molecular targets of 2’-Deoxy Cytidine-5,6-d2 include DNA polymerases and other enzymes involved in DNA replication and repair. The pathways involved in its mechanism of action include the inhibition of DNA synthesis and the induction of DNA damage responses .

Comparison with Similar Compounds

2’-Deoxy Cytidine-5,6-d2 is similar to other nucleoside analogues such as 2’-Deoxycytidine, 5-Methyl-2’-deoxy Cytidine, and 2’,2’-Difluoro-2’-deoxycytidine (Gemcitabine) . its unique deuterium labeling sets it apart from these compounds.

2’-Deoxycytidine: This compound lacks the deuterium labeling and is commonly used in DNA synthesis studies.

5-Methyl-2’-deoxy Cytidine: This compound is a methylated analogue of 2’-Deoxycytidine and is used in epigenetic studies.

2’,2’-Difluoro-2’-deoxycytidine (Gemcitabine): This compound is a fluorinated analogue used in cancer therapy due to its ability to inhibit DNA synthesis and induce apoptosis.

The deuterium labeling in 2’-Deoxy Cytidine-5,6-d2 provides enhanced stability and allows for more precise tracking in metabolic studies, making it a valuable tool in research and industry .

Properties

Molecular Formula |

C9H13N3O4 |

|---|---|

Molecular Weight |

229.23 g/mol |

IUPAC Name |

5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one |

InChI |

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i1D,2D |

InChI Key |

CKTSBUTUHBMZGZ-AQAQJVFASA-N |

Isomeric SMILES |

[2H]C1=C(N(C(=O)NC1=N)[C@H]2C[C@@H]([C@H](O2)CO)O)[2H] |

Canonical SMILES |

C1C(C(OC1N2C=CC(=N)NC2=O)CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5,7-dioxo-4-phenethyl-2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13841036.png)

![7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine Hydrochloride](/img/structure/B13841048.png)

![(2S,3R,4S,5S,6R)-2-[(3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13841051.png)

![[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B13841052.png)

![Methyl 2-methyl-2-[4-[4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-1-ynyl]phenyl]propanoate](/img/structure/B13841055.png)

![Octahydro-1H-pyrrolo[3,4-b]pyridine-d2 Di-trifluoroacetate](/img/structure/B13841061.png)

![2,6-Dioxaspiro[4.5]decan-9-amine Hydrochloride](/img/structure/B13841092.png)